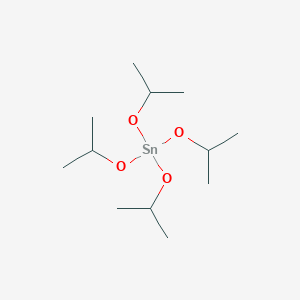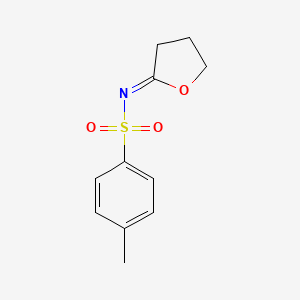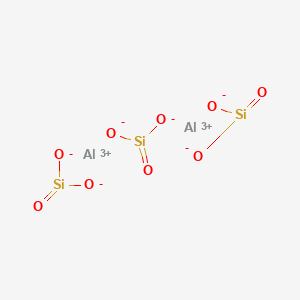
1,1/'-FERROCENEDICARBOXALDEHYDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of ferrocenedicarboxaldehyde derivatives often involves the reaction of ferrocenecarboxaldehyde with various reagents. For instance, ferrocenecarboxaldehyde reacts with 2-amino-benzoic acid to yield Schiff base derivatives, which can be further hydrogenated to obtain amine derivatives (Benito et al., 1993). Another approach involves the condensation of ferrocenedicarboxaldehyde with diamines, leading to macrocyclic structures with potential for enantioselective reactions (Hong et al., 2004).
Molecular Structure Analysis
The molecular structure of ferrocene derivatives can be determined using techniques like single-crystal X-ray diffraction. These structures often exhibit interesting features such as intramolecular hydrogen bonding and conformational polymorphism, contributing to their stability and reactivity (Barišić et al., 2003).
Chemical Reactions and Properties
Ferrocenedicarboxaldehyde and its derivatives participate in various chemical reactions, including Schiff base formation, hydrogenation, and condensation reactions. These reactions are pivotal for synthesizing complex molecules with ferrocene units, which exhibit significant electrochemical and biological properties (Cano et al., 1995).
科学的研究の応用
Application 1: Microporous Ferrocenyl Polymers Photocatalyst for Degradation of Cationic Dye
- Summary of the Application: 1,1’-ferrocenedicarboxaldehyde is used in the synthesis of microporous organic polymers (MOPs). These MOPs are applied as photocatalysts for the degradation of cationic dyes .
- Methods of Application or Experimental Procedures: MOPs were prepared by condensation reactions from substituent-group-free carbazole and pyrrole with 1,1’-ferrocenedicarboxaldehyde without adding any catalysts. The resultant MOPs were insoluble in common solvent and characterized by FTIR, XPS, TGA, and SEM .
- Results or Outcomes: An N2 adsorption test showed that the obtained polymers exhibited Brunauer–Emmett–Teller (BET) surface areas of 48 and 105 m2 g−1, respectively, and both polymers possessed abundant micropores. The MOPs with a nitrogen and ferrocene unit could be potentially applied in degrading dye with high efficiency .
Application 2: Preparation of Chiral Ferrocene Aziridinylmethanols
- Summary of the Application: 1,1’-ferrocenedicarboxaldehyde is used to prepare chiral ferrocene aziridinylmethanols for selective azomethine ylide cycloaddition .
Application 3: Synthesis of Ferrocenyl Polymers for Dye Degradation
- Summary of the Application: 1,1’-ferrocenedicarboxaldehyde is used in the synthesis of ferrocenyl polymers. These polymers are applied for the degradation of cationic dyes .
- Methods of Application or Experimental Procedures: Ferrocenyl polymers were prepared by condensation reactions from substituent-group-free carbazole and pyrrole with 1,1’-ferrocenedicarboxaldehyde without adding any catalysts. The resultant polymers were insoluble in common solvent and characterized by FTIR, XPS, TGA, and SEM .
- Results or Outcomes: An N2 adsorption test showed that the obtained polymers exhibited Brunauer–Emmett–Teller (BET) surface areas of 48 and 105 m2 g−1, respectively, and both polymers possessed abundant micropores. The polymers with a nitrogen and ferrocene unit could be potentially applied in degrading dye with high efficiency .
Application 4: Synthesis of Ferrocenyl Chalcones
Safety And Hazards
将来の方向性
特性
CAS番号 |
1271-48-3 |
|---|---|
製品名 |
1,1/'-FERROCENEDICARBOXALDEHYDE |
分子式 |
C12H10FeO2 10* |
分子量 |
242.05 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



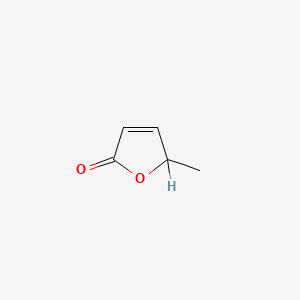
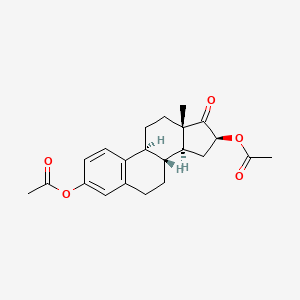
![Sodium 2-[(2-Hydroxynaphthyl)Azo]Naphthalenesulphonate](/img/structure/B1143368.png)
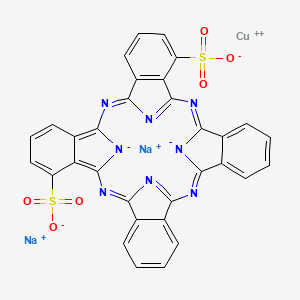
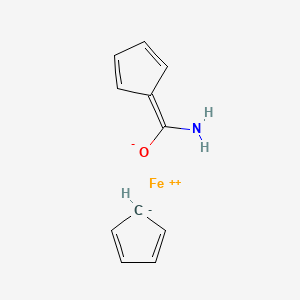
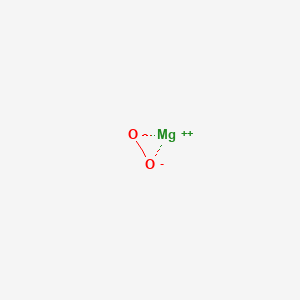
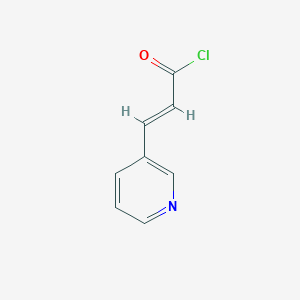
![[(3S,5S,8R,9S,10S,13S,14S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1143375.png)
